1,1,2,2-Tetrafluoroethane

Description

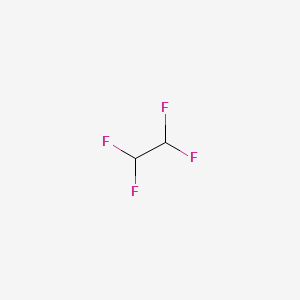

Structure

3D Structure

Properties

IUPAC Name |

1,1,2,2-tetrafluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2F4/c3-1(4)2(5)6/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXGNWUVNYMJENI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60883371 | |

| Record name | 1,1,2,2-Tetrafluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Ethane, 1,1,2,2-tetrafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

359-35-3 | |

| Record name | 1,1,2,2-Tetrafluoroethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=359-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,2,2-tetrafluoroethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000359353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, 1,1,2,2-tetrafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1,2,2-Tetrafluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,2,2-tetrafluoroethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.027 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,2,2-TETRAFLUOROETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2I96B6OVW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Genesis of a Modern Refrigerant: An In-depth History of 1,1,1,2-Tetrafluoroethane (HFC-134a)

A Note on Isomers: This document details the history of 1,1,1,2-tetrafluoroethane (B8821072), the commercially significant isomer known as HFC-134a or R-134a. The initial query for "1,1,2,2-tetrafluoroethane" refers to a different isomer that did not gain prominence as a refrigerant. The development spurred by environmental concerns overwhelmingly focused on 1,1,1,2-tetrafluoroethane.

Introduction

The discovery and development of 1,1,1,2-tetrafluoroethane (HFC-134a) is a pivotal chapter in the history of industrial chemistry, driven by the urgent need for environmentally benign alternatives to ozone-depleting chlorofluorocarbons (CFCs). This technical guide provides a comprehensive overview of the historical milestones, key scientific developments, and experimental protocols that led to the widespread adoption of HFC-134a as a leading refrigerant.

The story of HFC-134a is intrinsically linked to the growing understanding of atmospheric science in the latter half of the 20th century. The identification of the detrimental effects of CFCs on the stratospheric ozone layer, a discovery that earned the Nobel Prize in Chemistry in 1995, catalyzed a global effort to find suitable replacements.[1] HFC-134a emerged as a primary candidate due to its similar thermodynamic properties to dichlorodifluoromethane (B179400) (R-12), a widely used CFC, but with a zero ozone depletion potential (ODP).[1][2]

From Laboratory Curiosity to Industrial Reality

While the exact date and researchers of the initial laboratory synthesis of 1,1,1,2-tetrafluoroethane are not extensively documented in readily available literature, its development as a viable refrigerant began in earnest in the late 1970s and 1980s. The chemical industry, anticipating the eventual phase-out of CFCs, initiated research programs to identify and synthesize alternative compounds. The signing of the Montreal Protocol in 1987, an international treaty to phase out ozone-depleting substances, dramatically accelerated these efforts.[3]

By the early 1990s, major chemical companies, including DuPont and ICI, had developed and patented scalable manufacturing processes for HFC-134a.[4] Commercial production began, and HFC-134a was introduced as a replacement for R-12 in a variety of applications, most notably in automotive air conditioning and domestic refrigeration.[2][3][5]

Key Physicochemical and Environmental Properties

The success of HFC-134a as a refrigerant is due to its favorable combination of physical, chemical, and environmental properties.

| Property | Value |

| Chemical Formula | CF₃CH₂F |

| Molar Mass | 102.03 g/mol |

| Boiling Point | -26.3 °C (-15.34 °F) |

| Ozone Depletion Potential (ODP) | 0 |

| Global Warming Potential (GWP, 100-year) | 1430 |

| Atmospheric Lifetime | 14 years |

Data sourced from various chemical and environmental science databases.[2][5]

Experimental Protocols for Synthesis

The industrial synthesis of 1,1,1,2-tetrafluoroethane is primarily achieved through the hydrofluorination of chlorinated hydrocarbons. The most common and economically viable route starts with trichloroethylene (B50587). This process typically involves two main stages.

Stage 1: Synthesis of 1,1,1-Trifluoro-2-Chloroethane (HCFC-133a)

The first step involves the reaction of trichloroethylene (C₂HCl₃) with anhydrous hydrogen fluoride (B91410) (HF) in the vapor phase over a fluorination catalyst.

Reaction: CHCl=CCl₂ + 3 HF → CF₃CH₂Cl + 2 HCl

Experimental Conditions:

-

Catalyst: Typically a chromium-based catalyst, often supported on a material like fluorinated alumina.

-

Temperature: 200–350 °C.

-

Pressure: 5–20 bar.

-

Reactant Ratio: A molar excess of HF is used to drive the reaction towards the desired product.

Stage 2: Synthesis of 1,1,1,2-Tetrafluoroethane (HFC-134a)

The intermediate product, HCFC-133a, is then further reacted with hydrogen fluoride to produce HFC-134a.

Reaction: CF₃CH₂Cl + HF ⇌ CF₃CH₂F + HCl

Experimental Conditions:

-

Catalyst: Similar to Stage 1, a chromium-based catalyst is commonly employed.

-

Temperature: 300–450 °C. This stage requires a higher temperature to facilitate the substitution of the final chlorine atom.

-

Pressure: 5–20 bar.

-

Process: This reaction is reversible, and the product stream contains unreacted starting materials and the HCl byproduct. The components are separated through a series of distillation and purification steps.

A number of patents from the late 1980s and early 1990s detail various refinements to these processes, focusing on improving catalyst performance, increasing reaction yield, and enhancing the purity of the final product.[6][7]

Signaling Pathways and Logical Relationships

The following diagram illustrates the primary synthesis pathway for 1,1,1,2-tetrafluoroethane from trichloroethylene.

Caption: Primary industrial synthesis route of HFC-134a.

Experimental Workflow

The overall workflow for the production and purification of HFC-134a is a continuous process involving reaction, separation, and purification stages.

Caption: Generalized workflow for HFC-134a production.

Conclusion

The discovery and widespread implementation of 1,1,1,2-tetrafluoroethane represents a significant achievement in industrial chemistry, driven by a pressing environmental mandate. While its high Global Warming Potential has led to the development of newer generation refrigerants (hydrofluoroolefins or HFOs), the story of HFC-134a serves as a crucial case study in the transition to more sustainable technologies. The synthesis routes and chemical engineering principles developed for its production laid the groundwork for future innovations in fluorocarbon chemistry. This guide has provided a technical overview of its history, properties, and the experimental protocols that made it a cornerstone of modern refrigeration for several decades.

References

- 1. WTT- Under Construction Page [wtt-pro.nist.gov]

- 2. Journal of Fluorine Chemistry JFC | Scholar9 [scholar9.com]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. CN101648846A - Producing process for synthesizing 1, 1, 1, 2-tetrafluoroethane by liquid phase-gas phase method - Google Patents [patents.google.com]

- 5. Trifluoroacetic acid formation from HFC-134a under atmospheric conditions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. 1,1,1,2-Tetrafluoroethane: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]

- 7. irc.wisc.edu [irc.wisc.edu]

An In-depth Technical Guide to the Spectroscopic Properties of HFC-134a

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1,2-Tetrafluoroethane, commonly known as HFC-134a or R-134a, is a hydrofluorocarbon (HFC) that has been widely used as a refrigerant, propellant in metered-dose inhalers, and a blowing agent for foams.[1][2] Its thermodynamic properties made it a suitable replacement for chlorofluorocarbons (CFCs) due to its insignificant ozone depletion potential.[1] A thorough understanding of its spectroscopic properties is crucial for its detection, quantification, and the study of its atmospheric chemistry and potential degradation products.[3][4] This guide provides a comprehensive overview of the spectroscopic characteristics of HFC-134a, focusing on infrared, Raman, nuclear magnetic resonance, and ultraviolet-visible spectroscopy.

Vibrational Spectroscopy: Infrared and Raman

The vibrational spectrum of HFC-134a has been extensively studied, providing detailed insights into its molecular structure and dynamics.[5][6][7] The molecule has 18 fundamental vibrational modes, all of which have been observed and assigned through a combination of infrared and Raman spectroscopy.[5]

Infrared (IR) Spectroscopy

HFC-134a is a potent greenhouse gas due to its strong absorption of infrared radiation in the atmospheric window.[8] The gas-phase infrared spectrum is characterized by a series of intense absorption bands, particularly in the C-F stretching region.

Key Infrared Absorption Bands of Gaseous HFC-134a [6][7][9]

| Frequency (cm⁻¹) | Vibrational Mode Assignment | Description |

| 2996 | ν(C-H) | C-H stretching |

| 1280 | ν₇ | Asymmetric CF₃ stretching |

| 1170 | ν₈ | Symmetric CF₃ stretching |

| 1055 | ν₉ | CH₂ wagging |

| 965 | ν₅ | CF₃ rocking |

| 958 | ν₄ | CH₂ rocking |

| 842 | ν₆ | C-C stretching |

Note: Band positions can shift slightly depending on the phase (gas, liquid, solid) and temperature.[6][7]

Raman Spectroscopy

Raman spectroscopy provides complementary information to infrared spectroscopy, as different selection rules apply. The Raman spectrum of liquid HFC-134a has been recorded at various temperatures.[10]

Key Raman Shifts of Liquid HFC-134a [10]

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment |

| ~3000 | C-H stretching |

| ~1450 | CH₂ scissoring |

| ~1250 | CF₃ stretching |

| ~850 | C-C stretching |

| ~600 | CF₃ deformation |

| ~300 | Torsional modes |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of compounds. For HFC-134a (CF₃CH₂F), ¹H and ¹⁹F NMR are particularly informative.[11][12]

¹H NMR Spectroscopy

The proton NMR spectrum of HFC-134a is relatively simple. The two protons on the CH₂F group are chemically equivalent and couple to the three fluorine atoms of the CF₃ group and the fluorine atom of the CH₂F group.

¹H NMR Data for HFC-134a

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~4.2 | Triplet of Quartets (tq) | J(H-F) ≈ 47 Hz, J(H-F) ≈ 6 Hz | CH₂F |

Note: Chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency.[13]

¹⁹F NMR Spectroscopy

The fluorine-19 NMR spectrum provides information about the different fluorine environments in the molecule.

¹⁹F NMR Data for HFC-134a

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~ -81 | Triplet (t) | J(F-F) ≈ 9 Hz | CF₃ |

| ~ -210 | Doublet of Quartets (dq) | J(F-H) ≈ 47 Hz, J(F-F) ≈ 9 Hz | CH₂F |

Note: ¹⁹F NMR chemical shifts are typically referenced to CCl₃F.[12]

Ultraviolet-Visible (UV-Vis) Spectroscopy

HFC-134a does not contain any chromophores that absorb significantly in the UV-Vis region (200-800 nm).[14] Its electronic transitions require higher energy, occurring in the vacuum ultraviolet (VUV) region. Therefore, UV-Vis spectroscopy is generally not used for the direct detection or quantification of HFC-134a itself but can be relevant for studying its photochemical degradation products.

Experimental Protocols

Gas-Phase Infrared Spectroscopy

Objective: To obtain the infrared absorption spectrum of gaseous HFC-134a.

Methodology: Fourier Transform Infrared (FTIR) spectroscopy is the standard method.[15]

-

Sample Preparation: A certified gas standard of HFC-134a is required. The gas is introduced into a gas cell with infrared-transparent windows (e.g., KBr or ZnSe).[16]

-

Instrumentation: A high-resolution FTIR spectrometer is used. The system typically includes a broadband infrared source, an interferometer, the gas cell, and a detector (e.g., MCT - Mercury Cadmium Telluride).[15]

-

Data Acquisition:

-

A background spectrum of the evacuated or nitrogen-purged gas cell is recorded.

-

The HFC-134a sample is introduced into the cell at a known pressure and temperature.

-

The sample spectrum is recorded.

-

The final absorbance spectrum is obtained by taking the negative logarithm of the ratio of the sample spectrum to the background spectrum.[15]

-

-

Data Analysis: The positions and intensities of the absorption bands are determined. For high-resolution studies, rotational-vibrational fine structure can be analyzed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹⁹F NMR spectra of HFC-134a.

Methodology: High-resolution liquid-state NMR spectroscopy.

-

Sample Preparation: A sample of HFC-134a is dissolved in a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a standard NMR tube. A reference standard, such as tetramethylsilane (B1202638) (TMS) for ¹H NMR, is typically added.[17]

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a probe capable of detecting ¹H and ¹⁹F nuclei.

-

Data Acquisition:

-

The magnetic field is shimmed to achieve high homogeneity.

-

Standard pulse sequences are used to acquire the Free Induction Decay (FID) for both ¹H and ¹⁹F nuclei.

-

-

Data Processing:

-

The FID is Fourier transformed to obtain the frequency-domain spectrum.

-

The spectrum is phased, and the baseline is corrected.

-

Chemical shifts are referenced to the internal standard.

-

Integration of the signals and measurement of coupling constants are performed.[11]

-

Visualizations

Caption: Workflow for Gas-Phase FTIR Spectroscopy of HFC-134a.

Caption: Relationship between HFC-134a and Spectroscopic Techniques.

References

- 1. 1,1,1,2-Tetrafluoroethane - Wikipedia [en.wikipedia.org]

- 2. 1,1,1,2-Tetrafluoroethane (HFC-134a): Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. kaggle.com [kaggle.com]

- 4. orbi.uliege.be [orbi.uliege.be]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Analysis of Vibrational Spectra of Tetrafluoroethane Glasses Deposited by Physical Vapor Deposition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.aip.org [pubs.aip.org]

- 11. edu.rsc.org [edu.rsc.org]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. utsc.utoronto.ca [utsc.utoronto.ca]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. youtube.com [youtube.com]

- 17. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

An In-depth Technical Guide to the Thermodynamic Properties of 1,1,2,2-Tetrafluoroethane (R-134)

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the experimentally determined and critically evaluated thermodynamic properties of 1,1,2,2-Tetrafluoroethane (R-134). It is important to note that this compound is a structural isomer of the more common refrigerant 1,1,1,2-Tetrafluoroethane (R-134a). Consequently, the body of available experimental data for R-134 is less extensive than for its isomer. This document collates the available quantitative data into structured tables for ease of reference and comparison. Furthermore, it outlines the typical experimental methodologies employed for the determination of key thermodynamic properties such as vapor pressure and pressure-volume-temperature (PVT) relationships. Visual diagrams are provided to illustrate experimental workflows.

Introduction

This compound, also known as R-134 or HFC-134, is a hydrofluorocarbon with the chemical formula CHF₂CHF₂. While its isomer, R-134a, has been widely adopted as a refrigerant, R-134 has been the subject of fewer comprehensive thermodynamic investigations. This guide focuses exclusively on the properties of the 1,1,2,2- isomer, providing a centralized resource for researchers and professionals. The data presented herein is crucial for modeling its behavior in various systems, understanding its physical properties, and for the design of processes where it may be used as a working fluid, solvent, or for other specialized applications.

Physical and Critical Properties

A summary of the key physical and critical properties of this compound is presented in Table 1. These fundamental constants are essential for developing equations of state and for understanding the phase behavior of the substance.

Table 1: Physical and Critical Properties of this compound

| Property | Value | Unit |

| Molecular Weight | 102.03 | g/mol |

| Normal Boiling Point | -19.9 | °C |

| Critical Temperature | 110.25 | °C |

| Critical Pressure | 3.77 | MPa |

| Critical Density | 477 | kg/m ³ |

Thermodynamic Data

The following sections present available experimental data for key thermodynamic properties of this compound. The data has been compiled from critically evaluated sources.

Vapor Pressure

The vapor pressure is a fundamental property that describes the pressure at which a substance coexists in liquid and vapor phases at a given temperature. Experimental data for the vapor pressure of this compound are summarized in Table 2.

Table 2: Saturated Vapor Pressure of this compound

| Temperature (K) | Pressure (kPa) |

| 253.15 | 60.3 |

| 263.15 | 101.3 |

| 273.15 | 164.7 |

| 283.15 | 257.8 |

| 293.15 | 388.7 |

| 303.15 | 565.6 |

| 313.15 | 797.8 |

| 323.15 | 1094.9 |

| 333.15 | 1466.9 |

| 343.15 | 1924.6 |

| 353.15 | 2479.1 |

| 363.15 | 3142.1 |

| 373.15 | 3925.9 |

| 383.15 | 4843.1 |

Note: Data is based on critically evaluated information from the NIST/TRC Web Thermo Tables and may be derived from various experimental sources.

Density

The density of a substance is its mass per unit volume. For a pure substance, it is a function of temperature and pressure. Table 3 presents the saturated liquid density of this compound at various temperatures.

Table 3: Saturated Liquid Density of this compound

| Temperature (K) | Density ( kg/m ³) |

| 253.15 | 1435.1 |

| 263.15 | 1400.9 |

| 273.15 | 1365.9 |

| 283.15 | 1329.9 |

| 293.15 | 1292.8 |

| 303.15 | 1254.3 |

| 313.15 | 1214.2 |

| 323.15 | 1172.1 |

| 333.15 | 1127.5 |

| 343.15 | 1079.7 |

| 353.15 | 1027.7 |

| 363.15 | 970.1 |

| 373.15 | 904.9 |

| 383.15 | 827.9 |

Note: Data is based on critically evaluated information from the NIST/TRC Web Thermo Tables and may be derived from various experimental sources.

Enthalpy and Entropy

Enthalpy and entropy are crucial for thermodynamic cycle analysis and process design. Table 4 provides the enthalpy of vaporization, and Table 5 lists the ideal gas heat capacity at constant pressure.

Table 4: Enthalpy of Vaporization of this compound

| Temperature (K) | Enthalpy of Vaporization (kJ/kg) |

| 253.15 (Normal Boiling Point) | 216.0 |

| 273.15 | 206.1 |

| 293.15 | 195.2 |

| 313.15 | 183.1 |

| 333.15 | 169.4 |

| 353.15 | 153.3 |

| 373.15 | 133.1 |

Note: Data is based on critically evaluated information from the NIST/TRC Web Thermo Tables.

Table 5: Ideal Gas Heat Capacity at Constant Pressure (Cp)

| Temperature (K) | Cp (kJ/kg·K) |

| 298.15 | 0.823 |

| 300 | 0.827 |

| 400 | 1.001 |

| 500 | 1.145 |

| 600 | 1.261 |

| 700 | 1.355 |

| 800 | 1.431 |

| 900 | 1.494 |

| 1000 | 1.546 |

Note: Data is based on critically evaluated information from the NIST/TRC Web Thermo Tables.

Experimental Protocols

Detailed experimental protocols for the determination of thermodynamic properties of this compound are not extensively published. However, based on the descriptions available in the literature, the following represents the likely methodologies.

Vapor Pressure Measurement (Static or Isothermal Method)

-

Sample Preparation: A high-purity sample of this compound (typically >99.9%) is degassed to remove any dissolved air or other non-condensable impurities. This is often achieved by repeated freeze-pump-thaw cycles.

-

Apparatus: A constant-volume apparatus, often equipped with a visual cell, is used. The core of the apparatus is a thermostatted sample cell of a known volume. The cell is connected to a high-precision pressure transducer and a temperature sensor (e.g., a platinum resistance thermometer).

-

Procedure: a. A small amount of the liquid sample is introduced into the evacuated sample cell. b. The cell is brought to the desired temperature using a thermostat bath, with the temperature being precisely controlled and measured. c. The system is allowed to reach thermal and phase equilibrium, which is confirmed by stable pressure and temperature readings. The presence of both liquid and vapor phases is visually confirmed if a sight glass is available. d. The pressure at equilibrium is recorded as the saturated vapor pressure at the measured temperature. e. The temperature is then incrementally changed, and the process is repeated to obtain a series of vapor pressure-temperature data points.

Pressure-Volume-Temperature (PVT) Measurement (Isochoric Method)

-

Sample Preparation: As with vapor pressure measurements, a high-purity, degassed sample is required.

-

Apparatus: A constant-volume apparatus (isochoric cell) of precisely known volume is used. The apparatus is equipped with a high-accuracy pressure transducer and a temperature sensor. The cell is placed in a thermostat for precise temperature control.

-

Procedure: a. A known mass of the sample is charged into the evacuated isochoric cell. The mass can be determined gravimetrically. b. The cell is heated or cooled to a specific temperature, and the system is allowed to equilibrate. c. The pressure and temperature are recorded once the system is stable. d. The temperature is then changed in steps, and the corresponding pressure is measured, generating a set of P-T data along a single isochore (line of constant density). e. The experiment is repeated with different sample masses to obtain data for different isochores. f. The density for each isochore is calculated from the known mass of the sample and the volume of the cell. This provides a comprehensive set of P-V-T data.

Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of thermodynamic properties.

Caption: Workflow for PVT property determination.

Conclusion

This technical guide has summarized the available thermodynamic property data for this compound (R-134). While the data is not as extensive as for its isomer, R-134a, the information presented provides a valuable resource for researchers and professionals. The tabulated data for vapor pressure, density, enthalpy of vaporization, and ideal gas heat capacity, along with the outlined experimental protocols, offer a solid foundation for applications involving this compound. Further experimental work would be beneficial to expand the range and accuracy of the available data, particularly for transport properties and in the critical region.

An In-depth Technical Guide to the Molecular Structure of 1,1,2,2-Tetrafluoroethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure of 1,1,2,2-tetrafluoroethane (HFC-134), a molecule of interest in various scientific and industrial fields. This document details its structural parameters, conformational analysis, and the experimental methodologies used for their determination, presented in a format tailored for a technical audience.

Molecular Identification

| Identifier | Value |

| Chemical Formula | C₂H₂F₄ |

| IUPAC Name | This compound |

| CAS Number | 359-35-3 |

| Synonyms | R-134, HFC-134, F-134 |

Conformational Analysis

This compound exists as a mixture of two stable conformers in the gas phase: a nonpolar anti (or trans) conformer and a polar gauche conformer. The anti conformer, where the hydrogen atoms on adjacent carbons are positioned opposite to each other, is the more stable of the two. The energy difference between the anti and gauche conformers has been determined to be approximately 1.4 kcal/mol.

The interconversion between these two conformers is a key aspect of the molecule's dynamics and influences its physical and chemical properties.

Figure 1: Energy relationship between anti and gauche conformers.

Molecular Geometry

The precise geometric parameters of both the anti and gauche conformers have been determined experimentally. The nonpolar anti conformer belongs to the C₂ₕ point group, while the polar gauche conformer has C₂ symmetry.

Quantitative Structural Data

The following tables summarize the experimentally determined bond lengths and angles for both conformers.

Table 1: Bond Lengths (Å)

| Bond | Anti Conformer | Gauche Conformer |

| C-C | 1.511(4) | 1.512(4) |

| C-H | 1.087(5) | Not available |

| C-F | 1.359(7) | Not available |

Table 2: Bond Angles (°)

| Angle | Anti Conformer | Gauche Conformer |

| ∠CCH | 112.9(3) | Not available |

| ∠CCF | 108.5(6) | 109.7(3) |

| ∠FCF | 107.4(6) | Not available |

Table 3: Dihedral Angle and Dipole Moment

| Parameter | Anti Conformer | Gauche Conformer |

| Dihedral Angle (τ(CCF)) | 63.6(12) | Not available |

| Dipole Moment (D) | 0 | 2.454(2)[1] |

Experimental Protocols

The structural parameters presented in this guide were primarily determined using gas-phase electron diffraction and microwave spectroscopy.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the molecular geometry of volatile compounds. The general workflow for the structural analysis of this compound using GED is as follows:

Figure 2: General workflow for Gas-Phase Electron Diffraction.

Methodology:

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber through a fine nozzle.

-

Electron Bombardment: A monochromatic beam of high-energy electrons is directed at the gas stream.

-

Scattering: The electrons are scattered by the electric field of the molecules.

-

Detection: The scattered electrons form a diffraction pattern on a detector (e.g., a photographic plate or a CCD camera).

-

Data Analysis: The intensity of the scattered electrons as a function of the scattering angle is analyzed. This information is used to generate a radial distribution curve, from which internuclear distances and bond angles are derived. A least-squares refinement process is then employed to obtain the final molecular structure.

Microwave Spectroscopy

Microwave spectroscopy is a high-resolution technique that provides precise information about the rotational energy levels of polar molecules in the gas phase. For this compound, this technique is particularly suited for studying the polar gauche conformer.

Methodology:

-

Sample Introduction: A low-pressure gaseous sample of this compound is introduced into a waveguide.

-

Microwave Irradiation: The sample is irradiated with microwave radiation of varying frequencies.

-

Absorption: When the frequency of the microwave radiation matches the energy difference between two rotational energy levels of the gauche conformer, the radiation is absorbed.

-

Detection: A detector measures the absorption of microwave radiation as a function of frequency, generating a microwave spectrum.

-

Spectral Analysis: The frequencies of the absorption lines are used to determine the rotational constants of the molecule. These constants are directly related to the moments of inertia, from which highly accurate bond lengths and angles can be calculated. Isotopic substitution studies, where specific atoms are replaced with their heavier isotopes (e.g., ¹³C for ¹²C), are often employed to determine the positions of individual atoms with high precision.

Figure 3: Logical flow of a microwave spectroscopy experiment.

References

physical and chemical properties of 1,1,2,2-Tetrafluoroethane

An In-Depth Technical Guide to the Physical and Chemical Properties of 1,1,2,2-Tetrafluoroethane (HFC-134)

Introduction

This compound, also known as HFC-134 or R-134, is a hydrofluorocarbon with the chemical formula C₂H₂F₄. It is a structural isomer of the more common refrigerant, 1,1,1,2-Tetrafluoroethane (HFC-134a). This guide provides a comprehensive overview of the core , intended for researchers, scientists, and professionals in drug development. The information is compiled from various scientific and safety data sources to ensure accuracy and depth.

Physical Properties

The physical characteristics of this compound are summarized below. These properties are crucial for understanding its behavior under various conditions, essential for handling, storage, and application.

General and Thermodynamic Properties

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 359-35-3 | [1][2] |

| Molecular Formula | C₂H₂F₄ | [1][2] |

| Molar Mass | 102.03 g/mol | [1][2] |

| Appearance | Colorless gas | [2] |

| Melting Point | -89 °C | [2] |

| Boiling Point | -19.9 °C | [2] |

| Critical Temperature | 110.25 °C | [2] |

| Critical Pressure | 3.77 MPa | [2] |

| Critical Density | 0.477 g/cm³ | [2] |

Solubility

The solubility of a substance is critical for its application in various formulations and processes.

| Solvent | Solubility |

| Water | Low solubility, characteristic of many hydrofluorocarbons. |

| Organic Solvents | Generally soluble in many organic solvents.[3] |

Chemical Properties

The chemical properties dictate the reactivity, stability, and compatibility of this compound with other materials.

| Property | Description |

| Reactivity | Chemically inert in many situations. It can react violently with strong reducing agents such as very active metals.[4] Oxidation can occur with strong oxidizing agents, especially under extreme temperatures.[4][5] It is incompatible with alkali metals and finely divided metals like aluminum and magnesium.[6] |

| Decomposition | On contact with hot surfaces or flames, it can decompose to form toxic and corrosive fumes, such as hydrogen fluoride (B91410) and carbonyl fluoride.[7][8] Thermal decomposition may occur when exposed to flames or red-hot metal.[9] |

| Material Compatibility | Exposure can cause swelling, cracking, and hardening of certain rubber materials as the chemical can break down the molecular structure.[10][11] Fluoroelastomers (FKM, Viton®) are often recommended for sealing applications involving tetrafluoroethane (B1211177).[11] |

Experimental Protocols

Detailed experimental protocols for determining the properties of this compound are not fully available in the provided search results. However, the methodologies used for its isomer and related compounds can be described.

Determination of Thermodynamic Properties

The thermodynamic properties of hydrofluorocarbons are typically determined through extensive experimental measurements of pressure, volume, and temperature (PVT). This data is then fitted to an equation of state to calculate properties like enthalpy, entropy, and heat capacity over a wide range of conditions.

-

Methodology: The Modified Benedict-Webb-Rubin (MBWR) equation of state is a commonly used model for accurately representing the thermodynamic properties of refrigerants.[12][13][14] This equation is based on a large set of experimental data points gathered from various laboratory measurements.[12][14]

Solubility Measurement

The solubility of gases like tetrafluoroethane in liquids can be measured using gravimetric techniques.

-

Methodology: A gravimetric microbalance is used to measure the mass increase of a solvent when it absorbs the gas.[15] The experiment involves placing a known mass of a degassed liquid solvent in the microbalance and then introducing the gas at a specific pressure and temperature. The amount of gas dissolved is determined by the change in mass, from which solubility can be calculated.[16]

Thermal Decomposition Analysis

Shock tube studies are employed to investigate the decomposition kinetics of molecules at high temperatures.

-

Methodology: The single-pulse shock tube (SPST) technique involves subjecting a sample of the gas to a very rapid increase in temperature and pressure via a shock wave.[17] The reaction occurs over a very short, well-defined period. The products are then rapidly cooled and analyzed, typically using gas chromatography, to determine the decomposition pathways and reaction rates.[17]

Visualizations

Isomeric Relationship Diagram

The following diagram illustrates the structural difference between this compound and its more common isomer, 1,1,1,2-Tetrafluoroethane.

Caption: Relationship between Tetrafluoroethane isomers and a common precursor.

Experimental Workflow for Solubility Measurement

This diagram outlines a generalized workflow for determining the solubility of a gas in a liquid using a gravimetric method.

Caption: Generalized workflow for gas solubility determination via gravimetric analysis.

References

- 1. This compound | C2H2F4 | CID 9667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [chemister.ru]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 1-CHLORO-1,1,2,2-TETRAFLUOROETHANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. 1,1,1,2-TETRAFLUOROETHANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. images.thdstatic.com [images.thdstatic.com]

- 7. Tetrafluoroethane, 1,1,1,2- (CICADS) [inchem.org]

- 8. alsafetydatasheets.com [alsafetydatasheets.com]

- 9. 1,1,1,2-Tetrafluoroethane | C2H2F4 | CID 13129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. marcorubber.com [marcorubber.com]

- 11. marcorubber.com [marcorubber.com]

- 12. joho.p.free.fr [joho.p.free.fr]

- 13. meiersupply.com [meiersupply.com]

- 14. freon.com [freon.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

A Deep Dive into the Quantum Chemical Landscapes of Tetrafluoroethane Isomers

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the quantum chemical properties of the two primary isomers of tetrafluoroethane (B1211177): 1,1,1,2-tetrafluoroethane (B8821072) (HFC-134a) and 1,1,2,2-tetrafluoroethane (HFC-134). This document summarizes key computational data, outlines the methodologies for these theoretical investigations, and presents a logical workflow for such studies. The information contained herein is intended to be a valuable resource for researchers in computational chemistry, materials science, and drug development where fluorinated alkanes play a significant role.

Comparative Analysis of Isomeric Properties

Quantum chemical calculations offer profound insights into the structural and electronic properties of molecules. For the tetrafluoroethane isomers, these studies reveal significant differences in their conformational stability, polarity, and vibrational characteristics, which are crucial for understanding their macroscopic behavior and potential applications.

Conformational Analysis and Relative Energies

The rotational barrier around the carbon-carbon single bond in tetrafluoroethane isomers leads to different stable conformers. The relative energies of these conformers determine the most probable molecular shapes at equilibrium.

For This compound , two primary conformers exist: the anti (or trans) and the gauche. The anti conformer, with the two hydrogen atoms positioned opposite to each other, is the more stable form.[1][2] In contrast, the gauche conformer is less stable.[1][2] The energy difference between these conformers has been calculated using various levels of theory, consistently showing the preference for the anti conformation.[1][2]

1,1,1,2-tetrafluoroethane has a single stable conformer with Cs symmetry.

The following table summarizes the calculated relative energies of the conformers of this compound.

| Isomer | Conformer | Level of Theory | Relative Energy (kcal/mol) | Reference |

| This compound | anti (C | G3MP2B3 | 0.0 | [1] |

| gauche (C | G3MP2B3 | 1.4 | [1] | |

| anti (C | B3LYP-GD3BJ/6-311++G(d,p) | 0.0 | [1] | |

| gauche (C | B3LYP-GD3BJ/6-311++G(d,p) | 1.5 | [1] | |

| anti (C | DLPNO–CCSD(T)/CBS | 0.0 | [1] | |

| gauche (C | DLPNO–CCSD(T)/CBS | 1.4 | [1] | |

| anti (C | MP2/6-31G | 0.0 | [3] | |

| gauche (C | MP2/6-31G | 1.8 | [3] |

Dipole Moments and Rotational Constants

The distribution of charge within a molecule is quantified by its dipole moment, a critical factor in determining intermolecular interactions. Rotational constants are inversely related to the moments of inertia and are fundamental in microwave spectroscopy.

The anti conformer of This compound is nonpolar, possessing a dipole moment of 0.0 Debye due to its center of symmetry.[1] The gauche conformer, however, is polar.[4] In contrast, 1,1,1,2-tetrafluoroethane is a polar molecule.

The table below presents a comparison of the calculated dipole moments and rotational constants for the tetrafluoroethane isomers.

| Isomer | Conformer | Level of Theory | Dipole Moment (Debye) | Rotational Constants (cm⁻¹) | Reference |

| 1,1,1,2-Tetrafluoroethane | - | MP2/6-31G | 2.11 | - | [3] |

| This compound | anti (C | B3LYP-GD3BJ/6-311++G(d,p) | 0.00 | - | [1] |

| gauche (C | - | 2.454 | - | [4] | |

| anti (C | MP2/6-31G | 0.00 | A: 0.17129, B: 0.10502, C: 0.06896 | [3] | |

| gauche (C | MP2/6-31G** | 2.82 | - | [3] |

Vibrational Frequencies

Vibrational spectroscopy, often complemented by quantum chemical calculations, provides a fingerprint of a molecule's structure and bonding. The calculated harmonic vibrational frequencies for the stable conformers of both isomers are essential for interpreting experimental infrared and Raman spectra.

A selection of calculated vibrational frequencies for both isomers is presented below.

| Isomer | Conformer | Level of Theory | Selected Vibrational Frequencies (cm⁻¹) | Reference |

| 1,1,1,2-Tetrafluoroethane | - | MP2/6-31G | 3105, 3090, 1451, 1435, 1312, 1269, 1139, 1129, 978, 853, 824, 674, 560, 420, 354, 233, 219, 119 | [3] |

| This compound | anti (C | MP2/6-31G | 3097, 1436, 1341, 1199, 1120, 1082, 915, 831, 655, 524, 422, 368, 269, 234, 151, 128, 93, 38 | [3] |

| gauche (C | MP2/6-31G** | 3101, 3090, 1442, 1378, 1290, 1171, 1140, 1109, 1070, 939, 888, 804, 617, 501, 410, 313, 240, 169, 119, 78 | [3] |

Methodologies for Quantum Chemical Calculations

The accuracy of quantum chemical predictions is highly dependent on the chosen theoretical methods and basis sets. The studies cited in this whitepaper employ a range of well-established computational techniques.

Computational Protocol

A general workflow for the quantum chemical investigation of molecular isomers is outlined below. This protocol is a composite of the methodologies reported in the referenced literature.[1][3]

-

Initial Structure Generation: Plausible initial geometries for the conformers of each isomer are generated using molecular mechanics or standard bond lengths and angles.

-

Geometry Optimization: The initial structures are optimized to find the stationary points on the potential energy surface. This is typically performed using Density Functional Theory (DFT) with a functional such as B3LYP, often including dispersion corrections (e.g., GD3BJ).[1] A sufficiently large basis set, for instance, 6-311++G(d,p), is employed to provide flexibility in describing the electronic distribution.[1]

-

Frequency Calculations: To confirm that the optimized geometries correspond to true energy minima (for stable conformers) or transition states, harmonic vibrational frequency calculations are performed at the same level of theory as the optimization. The absence of imaginary frequencies indicates a minimum energy structure.

-

Single-Point Energy Refinement: For more accurate energy predictions, single-point energy calculations are often carried out on the optimized geometries using higher levels of theory. Methods like Møller-Plesset perturbation theory (MP2) or coupled-cluster theory (e.g., DLPNO-CCSD(T)) with a larger basis set, potentially extrapolated to the complete basis set (CBS) limit, are used for this purpose.[1][3]

-

Property Calculations: Once the final geometries and energies are obtained, various molecular properties are calculated. These include, but are not limited to, dipole moments, rotational constants, and Natural Bond Orbital (NBO) analysis to investigate hyperconjugative interactions.[1]

-

Data Analysis and Comparison: The calculated data for different isomers and conformers are then compiled, tabulated, and compared with available experimental data to validate the computational results.

Visualization of Computational Workflow

To provide a clear overview of the logical steps involved in a typical quantum chemical study as described above, the following diagram illustrates the workflow.

Caption: A logical workflow for a quantum chemical study of molecular isomers.

This comprehensive overview of the quantum chemical studies of tetrafluoroethane isomers serves as a foundational guide for researchers. The provided data and methodologies can be leveraged for further investigations into the properties and applications of these and other related fluorinated compounds.

References

Conformational Landscape of 1,1,2,2-Tetrafluoroethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the conformational isomers of 1,1,2,2-tetrafluoroethane (HFC-134), a molecule of significant interest due to the influence of fluorine atoms on its structural preferences. Understanding the conformational landscape of fluorinated alkanes is crucial in various fields, including materials science and drug design, as conformation dictates a molecule's physical and chemical properties.

Conformational Isomers of this compound

This compound exists as two primary rotational isomers (rotamers): the anti and the gauche conformers. These arise from the rotation around the central carbon-carbon single bond.

-

Anti Conformer: In the anti conformation, the two hydrogen atoms are positioned opposite to each other, resulting in a dihedral angle of 180°. This conformer possesses a center of symmetry and is nonpolar.

-

Gauche Conformer: In the gauche conformation, the hydrogen atoms are in proximity, with a dihedral angle of approximately 60°. This arrangement lacks a center of symmetry and exhibits a net dipole moment.

Unlike 1,2-difluoroethane (B1293797) which exhibits a preference for the gauche conformation (the "gauche effect"), this compound favors the anti conformer.[1][2] This preference is a subject of ongoing research, with factors such as electrostatic interactions and hyperconjugation playing key roles.

Relative Stability and Energy Barriers

Computational and experimental studies have established that the anti conformer of this compound is the more stable form in the gas phase.[1][3] The energy difference between the anti and gauche conformers, as well as the rotational barriers between them, have been determined using various methods.

| Parameter | Value | Method | Reference |

| Energy Difference (ΔE) | |||

| E(gauche) - E(anti) | 1.4 kcal/mol | G3MP2B3 | [1] |

| 1.5 kcal/mol | B3LYP-GD3BJ/6-311++G(d,p) | [1] | |

| 1.4 kcal/mol | DLPNO-CCSD(T)/CBS | [1] | |

| 1.18 ± 0.10 kcal/mol | Gas Phase | [4] | |

| 0.36 ± 0.10 kcal/mol | Liquid Phase | [4] | |

| Dihedral Angles | |||

| H-C-C-H (anti) | 180° | - | [1] |

| H-C-C-H (gauche) | ~60° | - | |

| Rotational Barriers | |||

| anti to gauche | Data not explicitly found in search results | ||

| gauche to gauche | Data not explicitly found in search results |

Experimental and Computational Methodologies

The conformational analysis of this compound has been accomplished through a combination of experimental spectroscopic techniques and theoretical computational methods.

Experimental Protocols

Vibrational Spectroscopy (Infrared and Raman):

Vibrational spectroscopy is a powerful tool for identifying the presence of different conformers. The anti and gauche forms of this compound have distinct vibrational frequencies due to their different symmetries.

-

Methodology:

-

Sample Preparation: Gaseous this compound is introduced into a gas cell. For low-temperature studies, the cell is cooled, often to around -100 °C, to increase the population of the more stable conformer and simplify the spectra.[3][4]

-

Data Acquisition: Infrared and Raman spectra are recorded. High-resolution infrared spectroscopy can provide detailed information about the rotational structure of the vibrational bands.[4]

-

Spectral Analysis: The observed vibrational bands are assigned to the fundamental modes of the anti and gauche conformers based on their expected symmetries and theoretical frequency calculations. The relative intensities of the bands can be used to estimate the relative populations of the conformers at a given temperature.

-

Microwave Spectroscopy:

Microwave spectroscopy is particularly useful for determining the precise molecular structure of polar molecules. Since the gauche conformer of this compound is polar, its rotational spectrum can be observed and analyzed.

-

Methodology:

-

Sample Introduction: A gaseous sample of this compound is introduced into the microwave spectrometer.

-

Spectral Measurement: The absorption of microwave radiation by the sample is measured as a function of frequency.

-

Structural Determination: The rotational constants obtained from the analysis of the spectrum are used to determine the moments of inertia and, subsequently, the detailed molecular geometry of the gauche conformer.[5]

-

Computational Protocols

Density Functional Theory (DFT) and Ab Initio Methods:

Computational chemistry plays a vital role in understanding the conformational preferences of molecules.

-

Methodology:

-

Conformational Search: The potential energy surface is scanned by systematically changing the H-C-C-H dihedral angle. For this compound, this scan is typically performed from 0° to 180° in increments (e.g., 10°).[6]

-

Geometry Optimization: The geometries of the energy minima (corresponding to the anti and gauche conformers) and transition states are fully optimized using a chosen level of theory and basis set (e.g., B3LYP-GD3BJ/6-311++G(d,p) or G3MP2B3).[1][6]

-

Frequency Calculations: Vibrational frequencies are calculated for the optimized structures to confirm that they are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to aid in the assignment of experimental vibrational spectra.

-

Energy Calculations: Single-point energy calculations are often performed at a higher level of theory (e.g., DLPNO-CCSD(T)/CBS) to obtain more accurate relative energies of the conformers.[1]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to investigate the electronic interactions, such as hyperconjugation and steric repulsion, that contribute to the relative stability of the conformers.[1]

-

Visualizations

The following diagrams illustrate the key concepts in the conformational analysis of this compound.

Caption: Potential energy diagram for rotation around the C-C bond in this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Gauche effect - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Complete Structure of Gauche this compound Determined by Microwave Spectroscopy | NIST [nist.gov]

- 6. Revisiting the Conformational Equilibrium of 1,1,2-Trifluoroethane and this compound: An NBO Study - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical Exploration of HFC-134a Properties: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical methodologies employed to calculate the properties of 1,1,1,2-tetrafluoroethane (B8821072) (HFC-134a). It delves into the core principles of quantum chemical calculations and molecular dynamics simulations, presenting key findings and detailed protocols for these computational experiments. The quantitative data herein is summarized in structured tables to facilitate comparison, and complex processes are visualized through diagrams to enhance understanding.

Introduction to Theoretical Approaches

The study of HFC-134a properties through theoretical calculations offers a powerful complement to experimental measurements. Computational methods provide a molecular-level understanding of its behavior, enabling the prediction of thermophysical properties over a wide range of conditions, and the investigation of chemical processes such as decomposition. The two primary theoretical pillars for these investigations are quantum chemistry and molecular mechanics-based simulations.

Quantum Chemistry provides a highly accurate description of molecular properties and reactivity by solving the Schrödinger equation. These methods are particularly suited for studying electronic structure, molecular geometries, and reaction mechanisms, such as the dissociative pathways of HFC-134a.

Molecular Dynamics (MD) and Monte Carlo (MC) simulations , on the other hand, utilize classical mechanics to simulate the movement and interactions of a large ensemble of molecules. These techniques are instrumental in predicting bulk thermophysical properties, including thermodynamic and transport properties, by averaging the behavior of individual molecules over time.

Quantum Chemical Calculations of HFC-134a

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the decomposition mechanisms of HFC-134a. These studies provide critical insights into the stability and potential degradation pathways of the molecule under various conditions.

Experimental Protocols: Quantum Chemical Calculations

The following outlines a typical protocol for investigating the decomposition of HFC-134a using quantum chemistry:

-

Software: Gaussian, ORCA, or other quantum chemistry packages.

-

Level of Theory: A common and effective level of theory is the M06-2X functional with a correlation-consistent basis set such as cc-pVTZ. This combination has been shown to provide accurate results for thermochemistry and reaction barriers.

-

Calculation Types:

-

Geometry Optimization: To find the lowest energy structures of reactants, products, and transition states.

-

Frequency Analysis: To confirm that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to calculate zero-point vibrational energies and thermal corrections.

-

Intrinsic Reaction Coordinate (IRC) Calculations: To verify that a transition state connects the correct reactant and product states.

-

Single-Point Energy Calculations: Often performed at a higher level of theory to refine the electronic energies of the optimized geometries.

-

HFC-134a Decomposition Pathways

Quantum chemical studies have revealed the primary pathways for the thermal and oxidative decomposition of HFC-134a. The initial step in the thermal decomposition is the cleavage of a C-C or C-H bond, which is the rate-determining step. In the presence of oxidative species, the energy barriers for decomposition are significantly lowered.

Below is a diagram illustrating the key steps in the proposed decomposition pathway of HFC-134a.

Molecular Dynamics Simulations of HFC-134a

Molecular dynamics simulations are a cornerstone of theoretical investigations into the bulk properties of HFC-134a. By simulating the collective motion of molecules, MD can accurately predict a wide range of thermophysical properties.

Experimental Protocols: Molecular Dynamics Simulations

A typical workflow for calculating the properties of HFC-134a using molecular dynamics is as follows:

-

Force Field Selection: An accurate force field is paramount for reliable simulation results. A force field defines the potential energy of the system as a function of the atomic coordinates. For HFC-134a, all-atom force fields, which explicitly represent every atom, are commonly used. These force fields consist of terms for bonded (bond stretching, angle bending, dihedral torsion) and non-bonded (van der Waals and electrostatic) interactions. The Lennard-Jones and Coulomb potentials are typically used for the non-bonded interactions. Recent studies have focused on developing and refining force fields specifically for hydrofluorocarbons to improve the accuracy of property predictions.[1]

-

System Setup: A simulation box is created containing a specific number of HFC-134a molecules (e.g., 500-1000) at a desired initial density and temperature. Periodic boundary conditions are applied to mimic a bulk system.

-

Equilibration: The system is allowed to evolve for a period of time to reach thermal and mechanical equilibrium. This is typically done in two stages:

-

NVT Ensemble (Canonical): Constant number of particles (N), volume (V), and temperature (T). This allows the system to reach the desired temperature.

-

NPT Ensemble (Isothermal-Isobaric): Constant number of particles (N), pressure (P), and temperature (T). This allows the system to reach the desired density at the given pressure and temperature.

-

-

Production Run: Once equilibrated, the simulation is run for an extended period in the desired ensemble (e.g., NPT for thermodynamic properties, NVE for transport properties). During this phase, the positions, velocities, and forces of all atoms are saved at regular intervals.

-

Property Calculation: The saved trajectory data is analyzed to calculate various macroscopic properties. For example:

-

Density: Calculated from the average volume of the simulation box in an NPT simulation.

-

Enthalpy: Calculated from the sum of the kinetic and potential energies.

-

Heat Capacity: Calculated from the fluctuations in enthalpy or energy.

-

Viscosity and Thermal Conductivity: Calculated using methods like the Green-Kubo relations, which relate the transport coefficients to the time integrals of autocorrelation functions of the stress tensor and heat flux, respectively.

-

Data Presentation: Thermophysical Properties

The following tables summarize key thermophysical properties of HFC-134a. Table 1 presents a comparison of values obtained from molecular dynamics simulations with those derived from equations of state (which are based on experimental data). Tables 2 and 3 provide a more extensive list of thermodynamic properties calculated using the Modified Benedict-Webb-Rubin (MBWR) equation of state, which is a widely accepted model for refrigerant properties.[2][3]

Table 1: Comparison of Calculated HFC-134a Properties

| Property | Molecular Dynamics (Typical MAPE*) | Equation of State (MBWR) |

| Liquid Density | 0.3% - 3.4%[1] | Varies with T & P |

| Vapor Density | 1.4% - 2.6%[1] | Varies with T & P |

| Vapor Pressure | 1.3% - 2.8%[1] | Varies with T |

| Enthalpy of Vaporization | 0.5% - 2.7%[1] | Varies with T |

*Mean Absolute Percent Error compared to experimental data.

Table 2: Saturated HFC-134a Properties (from MBWR Equation of State)

| Temp (°C) | Pressure (kPa) | Liquid Density ( kg/m ³) | Vapor Density ( kg/m ³) | Liquid Enthalpy (kJ/kg) | Vapor Enthalpy (kJ/kg) | Liquid Entropy (kJ/kg·K) | Vapor Entropy (kJ/kg·K) |

| -20 | 132.73 | 1327.9 | 6.88 | 173.85 | 386.97 | 0.9038 | 1.7395 |

| 0 | 292.83 | 1271.8 | 14.65 | 200.00 | 398.54 | 1.0000 | 1.7275 |

| 20 | 571.61 | 1205.8 | 28.59 | 227.49 | 409.50 | 1.1018 | 1.7183 |

| 40 | 1017.1 | 1129.1 | 51.21 | 256.55 | 418.95 | 1.2089 | 1.7126 |

| 60 | 1681.8 | 1035.7 | 88.66 | 287.82 | 425.68 | 1.3218 | 1.7088 |

Data sourced from publicly available thermodynamic tables based on the MBWR equation of state.[2][3]

Table 3: Superheated HFC-134a Properties at 101.3 kPa (from MBWR Equation of State)

| Temp (°C) | Density ( kg/m ³) | Enthalpy (kJ/kg) | Entropy (kJ/kg·K) | Cp (kJ/kg·K) | Cv (kJ/kg·K) |

| -20 | 4.67 | 387.91 | 1.7601 | 0.863 | 0.749 |

| 0 | 4.34 | 398.65 | 1.8087 | 0.914 | 0.798 |

| 20 | 4.05 | 417.47 | 1.8553 | 0.966 | 0.846 |

| 40 | 3.79 | 436.96 | 1.8999 | 1.017 | 0.893 |

| 60 | 3.56 | 457.06 | 1.9429 | 1.066 | 0.938 |

Data sourced from publicly available thermodynamic tables based on the MBWR equation of state.[2][3]

Conclusion

Theoretical calculations, encompassing both quantum chemistry and molecular dynamics simulations, provide indispensable tools for understanding and predicting the properties of HFC-134a. Quantum chemical methods offer detailed insights into molecular-level phenomena like chemical decomposition, while molecular simulations excel at predicting bulk thermophysical properties. The continued development of more accurate force fields and computational methods will further enhance the predictive power of these theoretical approaches, aiding in the design of new technologies and the assessment of the environmental impact of such compounds. This guide serves as a foundational resource for professionals seeking to leverage these powerful computational techniques in their research and development endeavors.

References

The Discovery and Development of Hydrofluorocarbons: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrofluorocarbons (HFCs) are a class of synthetic organic compounds containing hydrogen, fluorine, and carbon atoms. Their development was a direct consequence of the urgent need to replace ozone-depleting chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs), a transition mandated by the 1987 Montreal Protocol. While successful in mitigating ozone depletion, the high global warming potential (GWP) of many HFCs has led to a subsequent phase-down under the 2016 Kigali Amendment, driving the development of a new generation of low-GWP alternatives, such as hydrofluoroolefins (HFOs). This guide provides an in-depth technical overview of the discovery, development, properties, and synthesis of key HFCs.

Historical Development and Key Milestones

The history of HFCs is intertwined with the evolution of refrigeration and environmental science. The initial shift away from toxic refrigerants like ammonia (B1221849) and sulfur dioxide in the early 20th century led to the widespread adoption of CFCs, developed by companies like DuPont.[1] The discovery of the ozone-depleting properties of CFCs in the 1970s and 1980s spurred a global effort to find safer alternatives, culminating in the Montreal Protocol.[1][2] This international treaty catalyzed the research and development of HFCs by major chemical companies.

DuPont and Honeywell (formerly AlliedSignal) were at the forefront of this transition, investing heavily in the research and commercialization of HFCs.[3][4] Scientists at DuPont, including Donald B. Bivens, Mark B. Shiflett, and Akimichi "Michi" Yokozeki, were recognized for their pivotal role in inventing and developing non-ozone-depleting refrigerant alternatives.[5] Similarly, Honeywell's research efforts led to the development of their Solstice® line of low-GWP HFOs, representing the next generation of refrigerants.[4][6][7]

The timeline below illustrates the key phases in the evolution of fluorocarbon refrigerants.

Physicochemical Properties of Key Hydrofluorocarbons

The following tables summarize the key physicochemical and environmental properties of several commercially significant HFCs.

Table 1: Environmental Properties of Selected HFCs

| Compound | Chemical Formula | ODP (Ozone Depletion Potential) | GWP (100-year) | Atmospheric Lifetime (years) |

| HFC-32 | CH₂F₂ | 0 | 675 | 4.9 |

| HFC-125 | C₂HF₅ | 0 | 3500 | 29 |

| HFC-134a | CH₂FCF₃ | 0 | 1430 | 14 |

| HFC-143a | C₂H₃F₃ | 0 | 4470 | 52 |

| HFC-227ea | C₃HF₇ | 0 | 3220 | 34.2 |

| HFC-236fa | C₃H₂F₆ | 0 | 9810 | 240 |

| HFC-245fa | C₃H₃F₅ | 0 | 1030 | 7.6 |

| HFC-365mfc | C₄H₅F₅ | 0 | 794 | 8.6 |

| HFC-43-10mee | C₅H₂F₁₀ | 0 | 1640 | 15.9 |

Data sourced from various chemical data sheets and environmental protection agency reports.[8][9][10][11][12][13][14]

Table 2: Physical Properties of Selected HFCs

| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| HFC-32 | 52.02 | -51.7 |

| HFC-125 | 120.02 | -48.1 |

| HFC-134a | 102.03 | -26.1 |

| HFC-143a | 84.04 | -47.6 |

| HFC-227ea | 170.03 | -16.4 |

| HFC-236fa | 152.04 | -1.4 |

| HFC-245fa | 134.05 | 15.3 |

| HFC-365mfc | 148.07 | 40.2 |

| HFC-43-10mee | 252.05 | 55 |

Data sourced from various chemical data sheets and scientific publications.[10][11][12][15][16][17][18][19]

Experimental Protocols: Synthesis and Analysis

The industrial synthesis of HFCs typically involves the fluorination of a chlorinated hydrocarbon precursor using hydrogen fluoride (B91410) (HF) in the presence of a catalyst. The specific conditions and catalysts vary depending on the target HFC.

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the vapor-phase synthesis of an HFC.

Example Synthesis: HFC-134a from Trichloroethylene (B50587)

A common industrial route to HFC-134a (1,1,1,2-tetrafluoroethane) involves a two-step process starting from trichloroethylene (TCE).[20][21]

-

Step 1: Synthesis of HCFC-133a: Trichloroethylene is reacted with anhydrous hydrogen fluoride in the vapor phase over a chromium-based catalyst to produce 1-chloro-2,2,2-trifluoroethane (HCFC-133a).

-

Step 2: Synthesis of HFC-134a: The resulting HCFC-133a is then further fluorinated with HF at a higher temperature to yield HFC-134a.

The reaction pathway is illustrated below:

Catalyst Preparation (General Protocol for Chromium-based Catalysts):

Chromium-based catalysts are widely used for hydrofluorination reactions. A general preparation method involves the following steps:[22][23][24]

-

Precipitation: A solution of a chromium salt (e.g., chromium(III) nitrate (B79036) or chloride) is treated with a precipitating agent (e.g., ammonium (B1175870) hydroxide) to form chromium hydroxide.

-

Washing and Drying: The precipitate is washed thoroughly with deionized water to remove impurities and then dried, typically at 100-150°C.

-

Calcination: The dried solid is calcined at elevated temperatures (e.g., 300-500°C) in an inert atmosphere (e.g., nitrogen) to form chromium oxide (Cr₂O₃).

-

Activation (Fluorination): The calcined catalyst is then activated by treating it with a stream of anhydrous hydrogen fluoride at a high temperature. This step partially fluorinates the chromium oxide, creating the active catalytic species.

Promoters, such as zinc, can be incorporated during the precipitation step to enhance catalyst activity and stability.[25][26]

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of HFCs and their impurities.[13][23][27][28]

General GC-MS Protocol for HFC Analysis:

-

Sample Preparation: Gaseous samples are typically collected in passivated stainless steel canisters. Liquid HFCs can be diluted in a suitable volatile solvent.

-

Injection: A small volume of the gaseous or liquid sample is injected into the GC inlet, which is heated to ensure rapid vaporization.

-

Separation: The vaporized sample is carried by an inert carrier gas (e.g., helium) through a capillary column. The column is coated with a stationary phase that separates the components of the mixture based on their boiling points and polarities. A typical temperature program involves starting at a low temperature and gradually increasing it to elute compounds with different volatilities.

-

Detection (Mass Spectrometry): As the separated components elute from the column, they enter the mass spectrometer. The molecules are ionized (typically by electron impact), and the resulting charged fragments are separated based on their mass-to-charge ratio.

-

Data Analysis: The mass spectrum of each component serves as a "fingerprint" for its identification by comparing it to a spectral library. The area under the chromatographic peak is proportional to the concentration of the component, allowing for quantification.

Conclusion

The development of hydrofluorocarbons represents a significant chapter in the history of industrial chemistry, driven by the need to address a critical environmental crisis. While HFCs successfully replaced ozone-depleting substances, their contribution to global warming has necessitated a further evolution in refrigerant technology. The ongoing transition to HFOs and other low-GWP alternatives underscores the continuous interplay between chemical innovation, environmental responsibility, and regulatory frameworks. The technical data and methodologies presented in this guide provide a foundational understanding of HFCs for researchers and professionals working to develop the next generation of sustainable chemical solutions.

References

- 1. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]

- 2. US5763708A - Process for the production of difluoromethane - Google Patents [patents.google.com]

- 3. honeywell-refrigerants.com [honeywell-refrigerants.com]

- 4. Honeywell: Advancing the Global Effort to Phase Down HFCs - Technology and Operations Management [d3.harvard.edu]

- 5. CN102895967A - Catalyst for producing HFC-32 vapor phase method and preparation method thereof - Google Patents [patents.google.com]

- 6. facilitiesdive.com [facilitiesdive.com]

- 7. bisinfotech.com [bisinfotech.com]

- 8. devtoolsdaily.medium.com [devtoolsdaily.medium.com]

- 9. v1.devtoolsdaily.com [v1.devtoolsdaily.com]

- 10. R-134a Refrigerant History - Refrigerant HQ [refrigeranthq.com]

- 11. youtube.com [youtube.com]

- 12. epa.gov [epa.gov]

- 13. mdpi.com [mdpi.com]

- 14. An Improved Process For The Production Of Difluoromethane (Hfc 32) [quickcompany.in]

- 15. devtoolsdaily.com [devtoolsdaily.com]

- 16. uoguelph.ca [uoguelph.ca]

- 17. researchgate.net [researchgate.net]

- 18. GC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]

- 19. R-134a Refrigerant: Properties, Applications, Environmental Impact, and Future Alternatives [winsen-sensor.com]

- 20. DuPont Central Research - Wikipedia [en.wikipedia.org]

- 21. Preparation and application of novel chromium based nanocatalyst for gas-phase fluorination and hydrofluorination reactions [patentalert.com]

- 22. CN101175564B - Chromium Oxide Based Fluorination Catalysts - Google Patents [patents.google.com]

- 23. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 24. researchgate.net [researchgate.net]

- 25. EP1542949B1 - A process for the production of difluoromethane - Google Patents [patents.google.com]

- 26. environmentuk.net [environmentuk.net]

- 27. Protocols for GC-Based Methods for Generic and Environmental Hydrocarbon Analysis | Springer Nature Experiments [experiments.springernature.com]

- 28. metbio.net [metbio.net]

Methodological & Application

Application Notes and Protocols: 1,1,2,2-Tetrafluoroethane in Materials Science

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the experimental applications of 1,1,2,2-tetrafluoroethane (HFC-134) in materials science. The information is intended to guide researchers in exploring the use of this fluorinated compound in polymer chemistry and foam manufacturing. It is important to distinguish this compound from its more commonly used isomer, 1,1,1,2-tetrafluoroethane (B8821072) (HFC-134a). While both are hydrofluorocarbons, their distinct molecular structures can lead to different physical properties and reactivities, influencing their applications.

Synthesis of Novel Fluorinated Poly(aryl ether)s

This compound derivatives can be utilized as monomers in polycondensation reactions to create high-performance fluorinated poly(aryl ether)s. These polymers exhibit desirable properties such as enhanced solubility, high thermal stability, and lower glass transition temperatures compared to their non-fluorinated analogues.[1] The incorporation of the tetrafluoroethylene (B6358150) moiety into the polymer backbone can also impart a low dielectric constant and good UV transmittance.[1]

Experimental Protocol: Nucleophilic Aromatic Substitution Polymerization

This protocol describes the synthesis of fluorinated poly(aryl ether)s via nucleophilic aromatic substitution, reacting a derivative of this compound with a bisphenol.[1][2]

Materials:

-

1,2-bis(4-fluorophenyl)-1,1,2,2-tetrafluoroethane (monomer)

-

Bisphenol A (or other bisphenol monomers)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N-Methyl-2-pyrrolidone (NMP), extra dry

-

Toluene (B28343), dry

-

Chloroform

-

Nitrogen gas (for inert atmosphere)

Equipment:

-

Three-neck round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen inlet/outlet

-

Heating mantle with temperature controller

-

Standard laboratory glassware

Procedure:

-

To a three-neck round-bottom flask, add 1,2-bis(4-fluorophenyl)-1,1,2,2-tetrafluoroethane, a stoichiometric amount of the chosen bisphenol, and an excess of potassium carbonate.

-

Add NMP and toluene to the flask. The amount of NMP should be sufficient to create a solution of appropriate concentration for polymerization, and toluene acts as an azeotropic agent to remove water.

-

Purge the flask with nitrogen and maintain a continuous, gentle flow throughout the reaction.

-

Heat the reaction mixture to a temperature that allows for the azeotropic removal of water with toluene (typically around 140-150 °C). Collect the water in the Dean-Stark trap.

-

After the complete removal of water, slowly increase the temperature to initiate the polymerization reaction (e.g., 160-180 °C).

-

Continue the reaction under vigorous stirring for several hours until a significant increase in viscosity is observed, indicating polymer formation.

-

Cool the viscous solution to room temperature.

-